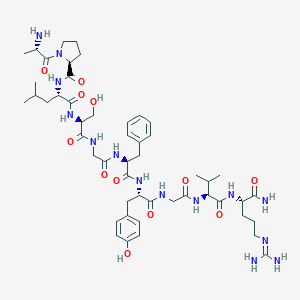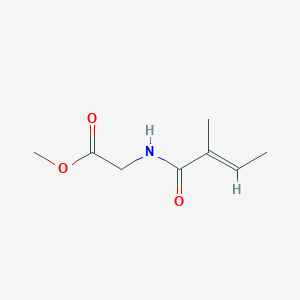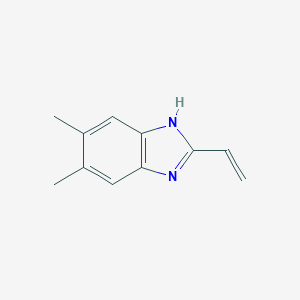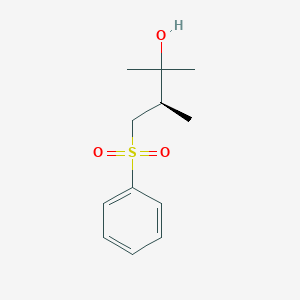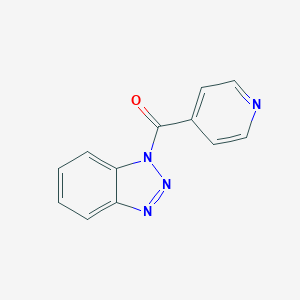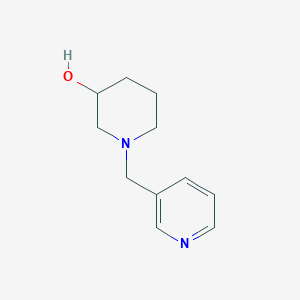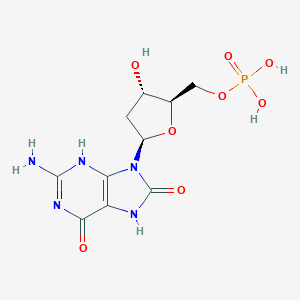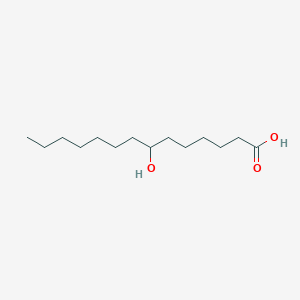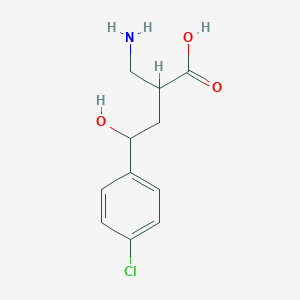
2-Aminomethyl-4-(4-chlorophenyl)-4-hydroxybutyric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Aminomethyl-4-(4-chlorophenyl)-4-hydroxybutyric acid, also known as Baclofen, is a medication that is primarily used to treat muscle spasticity in people with multiple sclerosis, cerebral palsy, spinal cord injuries, or other neurological disorders. Baclofen is a derivative of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits the activity of neurons in the brain and spinal cord. Baclofen functions as a GABA receptor agonist, which means that it activates the GABA receptors in the body, leading to a decrease in the activity of the neurons that cause muscle spasticity.
作用機序
2-Aminomethyl-4-(4-chlorophenyl)-4-hydroxybutyric acid functions as a GABA receptor agonist, which means that it activates the GABA receptors in the body. This leads to an increase in the inhibitory activity of the neurons that cause muscle spasticity, resulting in a decrease in muscle tone and spasticity. 2-Aminomethyl-4-(4-chlorophenyl)-4-hydroxybutyric acid also has an analgesic effect, which means that it can reduce pain by inhibiting the activity of pain-sensing neurons in the spinal cord.
生化学的および生理学的効果
2-Aminomethyl-4-(4-chlorophenyl)-4-hydroxybutyric acid has a number of biochemical and physiological effects on the body. In addition to its muscle-relaxing and analgesic effects, 2-Aminomethyl-4-(4-chlorophenyl)-4-hydroxybutyric acid can also cause sedation, drowsiness, and dizziness. 2-Aminomethyl-4-(4-chlorophenyl)-4-hydroxybutyric acid can also cause gastrointestinal side effects, such as nausea, vomiting, and constipation. 2-Aminomethyl-4-(4-chlorophenyl)-4-hydroxybutyric acid has been shown to have a low potential for abuse and dependence, making it a relatively safe medication for long-term use.
実験室実験の利点と制限
2-Aminomethyl-4-(4-chlorophenyl)-4-hydroxybutyric acid has several advantages for use in lab experiments. It is a well-studied medication with a known mechanism of action, making it a useful tool for studying the effects of GABA receptor agonists on the body. 2-Aminomethyl-4-(4-chlorophenyl)-4-hydroxybutyric acid is also relatively safe and has a low potential for abuse and dependence, making it suitable for long-term use in animal studies.
However, there are also limitations to using 2-Aminomethyl-4-(4-chlorophenyl)-4-hydroxybutyric acid in lab experiments. 2-Aminomethyl-4-(4-chlorophenyl)-4-hydroxybutyric acid has a narrow therapeutic window, meaning that the difference between a therapeutic dose and a toxic dose is small. This can make it difficult to determine the optimal dose for use in lab experiments. 2-Aminomethyl-4-(4-chlorophenyl)-4-hydroxybutyric acid can also cause sedation and other side effects, which can confound the results of experiments.
将来の方向性
There are several potential future directions for research on 2-Aminomethyl-4-(4-chlorophenyl)-4-hydroxybutyric acid. One area of interest is the use of 2-Aminomethyl-4-(4-chlorophenyl)-4-hydroxybutyric acid in the treatment of alcohol dependence. While some studies have shown promising results, more research is needed to determine the optimal dose and duration of treatment, as well as the potential side effects and long-term outcomes.
Another area of interest is the use of 2-Aminomethyl-4-(4-chlorophenyl)-4-hydroxybutyric acid in the treatment of other neurological disorders, such as epilepsy and Parkinson's disease. While there is some evidence to suggest that 2-Aminomethyl-4-(4-chlorophenyl)-4-hydroxybutyric acid may be effective in reducing seizures and improving motor function in people with these disorders, more research is needed to confirm these findings.
Finally, there is interest in developing new GABA receptor agonists that have improved selectivity and potency compared to 2-Aminomethyl-4-(4-chlorophenyl)-4-hydroxybutyric acid. These new compounds could potentially have fewer side effects and be more effective in treating muscle spasticity and other neurological disorders.
合成法
2-Aminomethyl-4-(4-chlorophenyl)-4-hydroxybutyric acid can be synthesized using a variety of methods, including the reaction of 4-chlorophenylacetonitrile with hydroxylamine to produce 4-chlorophenylacetonitrile oxime, which is then reacted with ethyl acetoacetate to produce ethyl 4-(4-chlorophenyl)-3-hydroxybutyrate. This compound is then converted to 2-Aminomethyl-4-(4-chlorophenyl)-4-hydroxybutyric acid by reacting it with ammonia in the presence of a palladium catalyst.
科学的研究の応用
2-Aminomethyl-4-(4-chlorophenyl)-4-hydroxybutyric acid has been extensively studied in scientific research, with a particular focus on its potential therapeutic applications. 2-Aminomethyl-4-(4-chlorophenyl)-4-hydroxybutyric acid has been shown to be effective in reducing muscle spasticity, improving muscle function, and reducing pain in people with multiple sclerosis, cerebral palsy, and spinal cord injuries. 2-Aminomethyl-4-(4-chlorophenyl)-4-hydroxybutyric acid has also been studied as a potential treatment for alcohol dependence, with some studies showing promising results in reducing alcohol cravings and improving abstinence rates.
特性
CAS番号 |
129238-76-2 |
|---|---|
製品名 |
2-Aminomethyl-4-(4-chlorophenyl)-4-hydroxybutyric acid |
分子式 |
C11H14ClNO3 |
分子量 |
243.68 g/mol |
IUPAC名 |
2-(aminomethyl)-4-(4-chlorophenyl)-4-hydroxybutanoic acid |
InChI |
InChI=1S/C11H14ClNO3/c12-9-3-1-7(2-4-9)10(14)5-8(6-13)11(15)16/h1-4,8,10,14H,5-6,13H2,(H,15,16) |
InChIキー |
TWCFJIPRJZKMBG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(CC(CN)C(=O)O)O)Cl |
正規SMILES |
C1=CC(=CC=C1C(CC(CN)C(=O)O)O)Cl |
同義語 |
2-aminomethyl-4-(4-chlorophenyl)-4-hydroxybutyric acid AMPhB |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



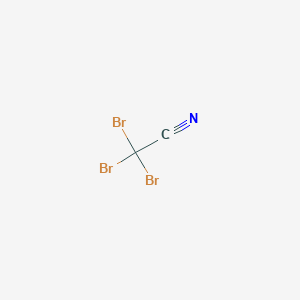
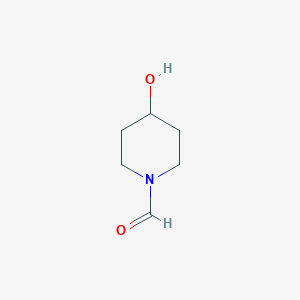
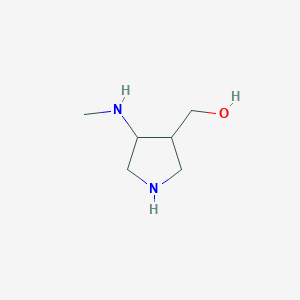
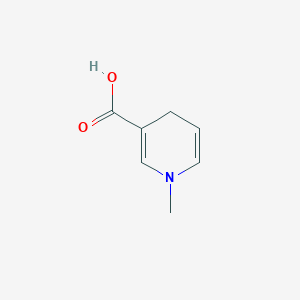
![Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran](/img/structure/B141535.png)
